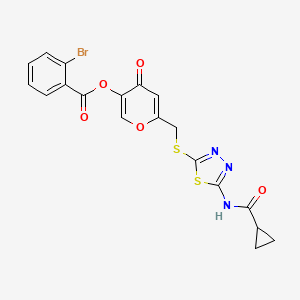![molecular formula C18H11NO6S2 B2499487 4-[(5Z)-5-[(4-Carboxyphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]-2-hydroxybenzoesäure CAS No. 853903-81-8](/img/structure/B2499487.png)
4-[(5Z)-5-[(4-Carboxyphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]-2-hydroxybenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a synthetic chemical entity with intriguing properties It features a complex structure comprising a carboxyphenyl group, a thiazolidinone ring, and a hydroxybenzoic acid moiety
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid serves as a versatile intermediate for the development of novel compounds with potential pharmaceutical or material science applications.
Biology
Biological studies focus on its role as an enzyme inhibitor or receptor modulator due to its unique structural features. It has shown promise in assays targeting specific proteins involved in metabolic pathways or disease states.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Preliminary studies suggest it could act as an anti-inflammatory or anticancer agent, attributed to its ability to interact with key molecular targets.
Industry
The compound's stability and reactivity make it suitable for industrial applications, such as in the synthesis of high-performance polymers or as a catalyst in chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One approach begins with the condensation of 4-carboxybenzaldehyde with a thiazolidine-2-thione derivative under mild acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the final product.
Industrial Production Methods
Industrial-scale production of this compound necessitates optimization of reaction parameters such as temperature, pH, solvent selection, and catalyst usage. Large-scale reactors and continuous flow processes are often employed to enhance yield and purity. Efficient purification techniques like recrystallization and chromatography are critical to obtain high-quality material.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the carbonyl groups, leading to alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Typical reagents include hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: : Common reducing agents are sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Electrophilic substitution can be facilitated by reagents like bromine or nitrating mixtures under controlled temperature conditions.
Major Products Formed
Oxidation leads to sulfoxide/sulfone derivatives, reduction yields alcohols, and substitution can introduce halogens, nitro groups, or other electrophilic species into the aromatic ring.
Wirkmechanismus
The mechanism by which 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its structure allows for interactions with active sites or binding pockets, thereby modulating biological activity. Pathways influenced include those related to oxidative stress, inflammatory responses, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(5Z)-5-[(4-carbomethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Uniqueness
What sets 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid apart is its distinct combination of functional groups. The presence of the carboxyphenyl and hydroxybenzoic acid moieties confers specific reactivity and binding properties that are not observed in closely related compounds.
If you’ve got any feedback, pass it on, and I can relay it to my developers. Happy to help with anything else too!
Eigenschaften
IUPAC Name |
4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6S2/c20-13-8-11(5-6-12(13)17(24)25)19-15(21)14(27-18(19)26)7-9-1-3-10(4-2-9)16(22)23/h1-8,20H,(H,22,23)(H,24,25)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIRGMHDHGLVFP-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)


![2,2-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2499409.png)

![tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B2499412.png)

![3-bromo-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)
![2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)
![1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one](/img/structure/B2499420.png)

![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)

